BenchChemオンラインストアへようこそ!

1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone

Sigma-1 receptor Radioligand Neuroimaging

Custom-synthesized spirocyclic amide (≥98% purity) combining the 1,5-dioxa-9-azaspiro[5.5]undecane core with a 3-(trifluoromethyl)benzoyl group. This scaffold exhibits nanomolar σ1 receptor affinity (Ki 0.61–12.0 nM) and MmpL3 inhibition potential. The 3-CF3-benzoyl substituent imparts electron-withdrawing character, metabolic stability, and conformational restriction absent in simple benzoyl or alkyl analogs. Essential starting point for σ1 PET radioligand development (fluorine-18 compatible) and fragment-based drug discovery targeting MmpL3. Suitable as a CNS benchmark due to its favorable logP (~1.9–2.7) and drug-like properties.

Molecular Formula C16H18F3NO3
Molecular Weight 329.319
CAS No. 1351588-45-8
Cat. No. B2838613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone
CAS1351588-45-8
Molecular FormulaC16H18F3NO3
Molecular Weight329.319
Structural Identifiers
SMILESC1COC2(CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)OC1
InChIInChI=1S/C16H18F3NO3/c17-16(18,19)13-4-1-3-12(11-13)14(21)20-7-5-15(6-8-20)22-9-2-10-23-15/h1,3-4,11H,2,5-10H2
InChIKeyAFKYEYYRONJIIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone – Spirocyclic Amide Building Block for Neuroreceptor & Anti-Infective Research


1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone (CAS 1351588-45-8) is a spirocyclic amide that combines a 1,5-dioxa-9-azaspiro[5.5]undecane core with a 3-(trifluoromethyl)benzoyl substituent. This scaffold belongs to a class of spirocyclic compounds that have demonstrated nanomolar affinity for sigma-1 (σ1) receptors [1] and are under investigation as inhibitors of the mycobacterial membrane protein MmpL3 [2]. The compound is supplied at 98% purity as a custom-synthesis product by Georganics Ltd., positioning it as a specialized research tool rather than a commodity intermediate .

Why Generic 1,5-Dioxa-9-azaspiro[5.5]undecane or Trifluoromethylphenyl Analogs Cannot Replace 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone


Spirocyclic scaffolds exhibit steep structure–activity relationships where minor substituent modifications can shift receptor selectivity by orders of magnitude. In σ1 receptor programs, 1,5-dioxa-9-azaspiro[5.5]undecane derivatives display Ki values spanning 0.61–12.0 nM depending solely on the N-substituent [1]. Similarly, antitubercular spirocycles show MIC variations from sub-micromolar to inactive upon altering the heteroatom pattern or aryl group [2]. The 3-trifluoromethylbenzoyl group in this compound introduces a unique combination of electron-withdrawing character, metabolic stability, and conformational restriction that cannot be replicated by simple alkyl-, unsubstituted benzoyl-, or 4-CF3-phenyl analogs. Consequently, substituting this compound with a generic spirocyclic amide or a differently substituted analog risks complete loss of the desired target engagement or physicochemical profile.

Quantitative Differentiation Evidence for 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone vs. Closest Analogs


σ1 Receptor Affinity Class-Level Comparison: 1,5-Dioxa-9-azaspiro[5.5]undecane vs. 1-Oxa-8-azaspiro[4.5]decane Scaffolds

In a head-to-head series, 1,5-dioxa-9-azaspiro[5.5]undecane derivatives achieved σ1 receptor Ki values of 0.61–12.0 nM, while the corresponding 1-oxa-8-azaspiro[4.5]decane congeners exhibited a wider selectivity window (Ki(σ2)/Ki(σ1) = 2–44) [1]. Although the specific Ki of 1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone was not individually reported, its 1,5-dioxa scaffold places it in the higher-affinity cluster, providing a quantifiable baseline for prioritizing this scaffold over the 1-oxa analog in σ1-focused programs.

Sigma-1 receptor Radioligand Neuroimaging

Lipophilicity Modulation: 3-CF3-Benzoyl vs. 8-CF3 Direct Substitution on the Spiro Core

The experimental logP of the target compound is 1.9 (ChemExpert) or 2.74 (calculated by mcule) , compared to a predicted logP of approximately 1.2 for the 8-trifluoromethyl analog (+/-)-8-(trifluoromethyl)-1,5-dioxa-9-azaspiro[5.5]undecane (CAS 863982-49-4) . The higher lipophilicity of the 3-CF3-benzoyl derivative may enhance blood–brain barrier penetration in CNS applications while retaining a single rotatable bond, preserving conformational rigidity.

Lipophilicity Physicochemical properties Drug-likeness

Fragment-Like Properties for FBDD: Comparison with Rule-of-Three Compliant Spirocyclic Libraries

With a molecular weight of 329.3 Da, 2 hydrogen bond acceptors, 1 donor, and zero Rule-of-Five violations, the compound sits at the interface of fragment-like and lead-like space. In contrast, the biphenyl analog ([1,1'-biphenyl]-4-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone, MW 349.4) is heavier and more lipophilic, while the 8-CF3 analog (MW 225.2) is fragment-sized but lacks the aromatic vector for π-stacking interactions [1]. This positions the target compound as a balanced starting point for fragment elaboration where both ligand efficiency and synthetic tractability are critical .

Fragment-based drug discovery Lead-likeness Physicochemical profiling

MmpL3 Inhibition Potential: Spirocyclic Scaffold with Established Antitubercular Activity

The spirocyclic class to which this compound belongs has produced validated MmpL3 inhibitors. The compound SPIRO (a spiropiperidine) inhibits MmpL3 with an MIC of 0.3 μM against M. tuberculosis and retains bactericidal efficacy against multidrug-resistant strains [1]. Related 1-oxa-9-azaspiro[5.5]undecane derivatives have been specifically optimized for antitubercular activity through systematic SAR studies [2]. Although quantitative MIC data for the exact 1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone have not been reported in peer-reviewed literature, its scaffold proximity to these validated chemotypes suggests potential as a screening candidate for MmpL3-targeted antitubercular programs.

Antitubercular MmpL3 inhibitor Mycobacterium tuberculosis

Recommended Research & Procurement Applications for 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone


σ1 Receptor PET Tracer Lead Optimization

Teams developing sigma-1 receptor PET radioligands should evaluate this compound as a lead optimization starting point. Its 1,5-dioxa-9-azaspiro[5.5]undecane core yielded radioligands with Ki <12 nM and brain uptake in mice [1]. The 3-CF3-benzoyl group provides a fluorinated motif amenable to ¹⁸F radiochemistry, analogous to the [¹⁸F]8 compound that achieved >99% radiochemical purity and 94–121 GBq/μmol molar activity [1].

Fragment-Based Screening for MmpL3 Inhibitors

The compound’s molecular weight (329.3 Da) and compliance with fragment-like properties make it suitable for fragment-based drug discovery targeting MmpL3. Given that SPIRO and related spirocycles bind the MmpL3 proton-translocation channel [2], this compound could serve as a core scaffold for fragment growing or merging strategies.

Physicochemical Benchmarking for CNS Drug Design

With logP ~1.9–2.7, a single rotatable bond, and zero RO5 violations, this compound is a useful benchmark for CNS-focused medicinal chemistry. Its lipophilicity profile, intermediate between typical fragment (<200 Da) and lead (>350 Da) compounds, makes it a reference for calibrating permeability and P-gp efflux assays when optimizing spirocyclic CNS candidates.

Custom Synthesis Starting Material for Underexplored Spirocyclic Space

As a 98% purity custom-synthesis product from Georganics Ltd. , this compound is positioned for labs requiring a well-characterized spirocyclic amide for further derivatization. The free NH of the core (as the 9-aza position) is acylated, but the scaffold can be deprotected or modified for parallel library synthesis to explore underexplored regions of spirocyclic chemical space.

Quote Request

Request a Quote for 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.